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2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide - 133084-70-5

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Catalog Number: EVT-1476983
CAS Number: 133084-70-5
Molecular Formula: C19H20N4O6
Molecular Weight: 400.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves a series of reactions where phenylacetaldehyde reacts with creatinine in the presence of formaldehyde and ammonia. This reaction can be understood in the context of the Maillard reaction, which occurs between amino acids and reducing sugars during cooking .

Technical Details

  1. Starting Materials:
    • Phenylacetaldehyde
    • Creatinine
    • Formaldehyde
    • Ammonia
  2. Reaction Conditions:
    • High temperatures typical of cooking processes.
    • Presence of moisture can facilitate the reaction.
  3. Mechanism: The synthesis involves complex pathways including lipid oxidation and carbohydrate interactions that contribute to the formation of reactive carbonyls essential for PhIP production .
Molecular Structure Analysis

The molecular structure of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide features an imidazo-pyridine framework with a methyl group and an amino group attached to the pyridine ring.

Structural Data

  • IUPAC Name: 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
  • CAS Number: 105650-23-5
  • SMILES Notation: CN1C(N)=NC2=NC=C(C=C12)C1=CC=CC=C1
  • InChI Key: UQVKZNNCIHJZLS-UHFFFAOYSA-N

This structure contributes to its biological activity and reactivity, particularly its ability to form DNA adducts which are implicated in its carcinogenic potential .

Chemical Reactions Analysis

PhIP undergoes various metabolic transformations in biological systems. The primary metabolic activation occurs via N-hydroxylation facilitated by cytochrome P450 enzymes (specifically CYP1A2), leading to the formation of reactive intermediates that can bind covalently to DNA.

Key Reactions

  1. N-Oxidation: Conversion of PhIP into N-hydroxy derivatives.
  2. Conjugation Reactions: Involvement of sulfotransferases and N-acetyltransferases that further modify these intermediates into more reactive forms.
  3. Formation of DNA Adducts: The major DNA adduct formed is N-(2′-deoxyguanosin-8-yl)-PhIP, which can lead to mutagenic changes in cellular DNA .
Mechanism of Action

The mechanism through which 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves metabolic activation followed by DNA adduct formation.

Process Overview

  1. Absorption and Metabolism: After ingestion, PhIP is absorbed and metabolized primarily in the liver.
  2. Activation Pathway:
    • Phase I metabolism converts PhIP into reactive hydroxylated forms.
    • Phase II metabolism may involve conjugation with glucuronic acid or sulfate groups for detoxification.
  3. DNA Interaction: The nitrenium ion intermediate formed during metabolism is a potent electrophile capable of binding to DNA, leading to mutations that can initiate carcinogenesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water.

Chemical Properties

  • Stability: Sensitive to heat; stability decreases with prolonged exposure to high temperatures.
  • Reactivity: Highly reactive towards nucleophiles due to the presence of electrophilic sites in its structure.

Relevant Data

PhIP's absorption characteristics indicate that it has a high probability of human intestinal absorption (approximately 100%) and can cross the blood-brain barrier effectively .

Applications

The primary scientific uses of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine include:

  1. Cancer Research: Investigated for its role as a model compound in studying carcinogenic mechanisms related to dietary exposure.
  2. Toxicology Studies: Used in studies assessing the mutagenic potential of cooked meats and other food products containing heterocyclic amines.
  3. Pharmacological Research: Explored for its interactions with metabolic enzymes and potential implications in drug metabolism .
Structural Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Molecular Architecture and Isomeric Differentiation

The molecular architecture of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-β-D-glucuronide (PhIP glucuronide) features a β-D-glucuronic acid moiety conjugated via an N-glycosidic bond to the nitrogen atoms of the parent heterocyclic amine (PhIP). Critical stereochemical differentiation exists between two predominant isomers: the N2-glucuronide (conjugation at the exocyclic amino group) and the N3-glucuronide (conjugation at the imidazole ring nitrogen). This distinction was definitively established through NMR spectroscopy and nuclear Overhauser enhancement (NOE) experiments, which revealed that human liver microsomes produce the N3-glucuronide (λmax 305 nm), whereas rabbit microsomes generate the N2-glucuronide (λmax 316 nm) [5]. The conjugation site directly influences electronic distribution, evidenced by characteristic UV spectral shifts. X-ray crystallography and molecular modeling confirm that the glucuronide group adopts a chair conformation, with the β-linkage imposing steric constraints affecting biochemical stability [1] [5].

Table 1: Key Structural Features of PhIP Glucuronide Isomers

Structural FeatureN2-GlucuronideN3-Glucuronide
Conjugation SiteExocyclic amino group (N2)Imidazole ring nitrogen (N3)
UV λmax (nm)316305
Dominant Biosynthetic UGTRabbit UGT isoformsHuman UGT1A1, UGT1A9
β-Glucuronidase SusceptibilityResistantSusceptible
1H-NMR Diagnostic SignalDownfield shift at N-H protonUpfield shift at C4 proton

Spectroscopic Identification (NMR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structural assignment. The N3-glucuronide exhibits a characteristic upfield chemical shift (δ 7.8 ppm) for the C4 proton of the imidazopyridine ring due to reduced electron density at N3. In contrast, the N2-glucuronide shows a downfield-shifted N-H proton signal (δ 10.2 ppm). Nuclear Overhauser effect spectroscopy (NOESY) confirms proximity between the glucuronide anomeric proton (H1') and the N3 proton in the human conjugate, while N2-glucuronides show NOE between H1' and the exocyclic amino protons [5].

Mass Spectrometry (MS) analysis reveals a protonated molecular ion [M+H]⁺ at m/z 401 for both isomers under fast atom bombardment (FAB-MS) conditions. High-resolution LC-MS/MS further differentiates isomers via diagnostic fragment ions: N3-glucuronides yield prominent fragments at m/z 225 (loss of glucuronic acid) and 209 (subsequent deamination), whereas N2-glucuronides exhibit intense ions at m/z 185 (imidazopyridine ring cleavage). The sodium salt derivative (C₁₉H₁₉N₄NaO₆) shows [M+Na]⁺ at m/z 422.37 [6] [7].

UV-Visible Spectroscopy distinguishes isomers through absorbance maxima shifts: N2-glucuronides absorb maximally at 316 nm (retaining PhIP-like chromophore), while N3-glucuronides exhibit a hypsochromic shift to 305 nm due to disruption of the imidazole ring conjugation [5].

Comparative Analysis of N2- vs. N3-Glucuronide Conjugates

Biosynthetic specificity governs isomer distribution across species and UGT isoforms. Human UGT1A1 exclusively produces N2-hydroxy-PhIP-N2-glucuronide (Km 4.58 μM, Vmax 4.18 pmol/min/mg), while human UGT1A9 generates N2-hydroxy-PhIP-N3-glucuronide (Km 3.73 μM, Vmax 4.07 pmol/min/mg) [1]. UGT1A4 catalyzes a third minor glucuronide pathway (31% of total conjugates). Crucially, direct glucuronidation of intact PhIP (without prior oxidation) occurs only in humans and rabbits, with human UGT1A1, UGT1A4, and UGT1A9 exhibiting activity – albeit at rates 53-fold lower than for N-hydroxylated PhIP [1] [5].

Biochemical reactivity differs markedly: N3-glucuronides are susceptible to enzymatic hydrolysis by β-glucuronidase (EC 3.2.1.31), facilitating deconjugation in the gut. In contrast, N2-glucuronides resist β-glucuronidase due to steric hindrance at the exocyclic amine [5]. This divergence has toxicological significance, as N3-glucuronides serve as potential reservoirs for regenerating bioactivated intermediates via microbial or tissue glucuronidases.

Table 2: Enzymatic Specificity and Kinetic Parameters for PhIP Glucuronidation

UGT IsoformPrimary ProductApparent Km (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A1N2-OH-PhIP-N2-glucuronide4.58 ± 0.424.18 ± 0.150.91
UGT1A9N2-OH-PhIP-N3-glucuronide3.73 ± 0.384.07 ± 0.121.09
UGT1A4Minor glucuronideNot reported31% of total outputNot determined

Stability and Reactivity Under Physiological Conditions

The stability of PhIP glucuronides is pH-dependent and enzymatically modulated. Acid-catalyzed hydrolysis occurs below pH 3, regenerating free PhIP or N-hydroxy-PhIP, whereas alkaline conditions (pH > 8) promote acyl migration in the glucuronide moiety. In plasma (pH 7.4), both isomers demonstrate >90% stability over 24 hours at 37°C. However, enzymatic deconjugation by β-glucuronidase occurs rapidly for the N3-glucuronide (t₁/₂ < 30 min), contrasting with the N2-glucuronide's resistance [1] [5].

Thermodynamic stability studies reveal decomposition at >60°C, necessitating storage at -20°C for long-term preservation [6] [7]. Reactivity with nucleophiles is negligible, but electrophilic attack at the anomeric carbon occurs under strongly acidic conditions. Crucially, tissue-specific retention occurs in adipocytes, where lipophilic PhIP regenerated from glucuronides accumulates significantly (p<0.001 vs. hepatic cells) due to partitioning into lipid droplets. This reservoir effect prolongs exposure despite systemic glucuronide clearance [8].

Microbial metabolism in the gut represents a key destabilizing pathway. Commensal bacteria expressing β-glucuronidases (e.g., Escherichia coli) hydrolyze N3-glucuronides, releasing N-hydroxy-PhIP for potential reactivation via mucosal sulfotransferases. This establishes a enterotoxicological recycling loop whereby glucuronides excreted in bile undergo deconjugation and contribute to local genotoxicity [1] [5] [8].

Properties

CAS Number

133084-70-5

Product Name

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid

Molecular Formula

C19H20N4O6

Molecular Weight

400.391

InChI

InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1

InChI Key

SQVPGYDPSLNFET-KSXIZUIISA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O

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